An In-depth Technical Guide to 1,5-Dibromo-2,4-diiodobenzene
An In-depth Technical Guide to 1,5-Dibromo-2,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Polyhalogenated Benzene Isomers
1,5-Dibromo-2,4-diiodobenzene, identified by the CAS number 96843-23-1 , is a distinct isomer within the family of tetrasubstituted halogenated aromatic hydrocarbons.[1][2] Its specific substitution pattern offers a unique chemical scaffold for further functionalization, making it a molecule of interest for synthetic chemists. While its close relative, 1,4-Dibromo-2,5-diiodobenzene (CAS 63262-06-6), has been more extensively studied for its applications in organic electronics, the 1,5-dibromo-2,4-diiodo isomer presents a different steric and electronic environment that can be strategically exploited in the design of novel molecular architectures.[3][4] This guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of 1,5-Dibromo-2,4-diiodobenzene, with a particular focus on its relevance to drug discovery and development.
Physicochemical Properties and Structural Attributes
While detailed experimental data for 1,5-Dibromo-2,4-diiodobenzene is not extensively documented in publicly available literature, we can infer its key properties based on its structure and data from its isomers.
| Property | Value | Source |
| CAS Number | 96843-23-1 | [1][2] |
| Molecular Formula | C₆H₂Br₂I₂ | [1] |
| Molecular Weight | 487.70 g/mol | [1][4] |
| Appearance | White to off-white powder or crystals (predicted) | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents like toluene | Inferred from 1,4-isomer |
| Storage | Recommended to be stored at 2-8°C in a dark, dry place | [1] |
The arrangement of two bromine and two iodine atoms on the benzene ring in a 1,5- and 2,4- pattern, respectively, results in a molecule with significant potential for regioselective reactions. The carbon-iodine bonds are generally more reactive towards oxidative addition in transition metal-catalyzed cross-coupling reactions than the carbon-bromine bonds. This differential reactivity is a cornerstone of its synthetic utility, allowing for a stepwise and controlled introduction of different substituents.
Strategic Synthesis of 1,5-Dibromo-2,4-diiodobenzene
Caption: A proposed multi-step synthesis of 1,5-Dibromo-2,4-diiodobenzene.
Detailed Hypothetical Protocol:
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Nitration of 1,3-Dibromobenzene: 1,3-Dibromobenzene would be treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group. The bromine atoms are meta-directing, which would favor the formation of 1,5-Dibromo-3-nitrobenzene.
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Reduction of the Nitro Group: The nitro group of 1,5-Dibromo-3-nitrobenzene would then be reduced to an amine, for instance using iron powder in the presence of hydrochloric acid, to yield 3,5-dibromoaniline.
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Ortho-Iodination: The resulting 3,5-dibromoaniline could then be subjected to iodination. The strongly activating and ortho-, para-directing amino group would direct the iodine atoms to the 2- and 4-positions.
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Diazotization and Sandmeyer Reaction: The amino group of the resulting 2,4-diiodo-3,5-dibromoaniline would be converted to a diazonium salt using sodium nitrite and a strong acid, followed by a Sandmeyer reaction with potassium iodide to replace the diazonium group with an iodine atom, yielding the final product.
Applications in Drug Development and Medicinal Chemistry
While direct applications of 1,5-Dibromo-2,4-diiodobenzene in drug development are not yet reported, its structural motifs are present in medicinally relevant molecules. For instance, the related compound, 1,5-dibromo-2,4-dimethoxybenzene, serves as a key intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin.[6] This underscores the potential value of the 1,5-dibromo substitution pattern in the scaffold of biologically active compounds.
The true potential of 1,5-Dibromo-2,4-diiodobenzene lies in its role as a versatile building block. The presence of four halogen atoms at distinct positions allows for a variety of selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the construction of complex, poly-functionalized aromatic systems that are often central to the structure of modern pharmaceuticals.
Caption: Potential synthetic utility of 1,5-Dibromo-2,4-diiodobenzene in drug discovery.
Safety and Handling
As with all polyhalogenated aromatic compounds, 1,5-Dibromo-2,4-diiodobenzene should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Based on data for the 1,4-isomer, this class of compounds can cause skin and serious eye irritation.[4][7][8] In case of contact, the affected area should be washed thoroughly with water.[7]
Conclusion
1,5-Dibromo-2,4-diiodobenzene is a chemical entity with significant, yet largely untapped, potential. Its unique substitution pattern and the differential reactivity of its halogen atoms make it an attractive building block for the synthesis of complex organic molecules. While a scarcity of direct research on this specific isomer necessitates some extrapolation from related compounds, the foundational principles of organic chemistry suggest a promising future for its application in the development of novel therapeutics and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
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Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3479. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11123771, 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]
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Wang, W., et al. (2023). On-Surface Reaction of 1,4-Dibromo-2,5-Diiodobenzene on Au(111) and Ag(100). The Journal of Physical Chemistry C, 127(12), 5995–6002. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Dibromobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). 1,5-Dibromo-2,4-dimethoxybenzene. Retrieved from [Link]
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ACS Publications. (2023). On-Surface Reaction of 1,4-Dibromo-2,5-Diiodobenzene on Au(111) and Ag(100). Retrieved from [Link]
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Khan, I., et al. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. Journal of Chemistry, 2021, 5589837. [Link]
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Lead Sciences. (n.d.). 1,5-Dibromo-2,4-diiodobenzene. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet: 1,5-Dibromo-2,4-diiodobenzene. Retrieved from [Link]
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